molecular formula C10H8ClNO4S B2910902 3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927997-68-0

3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Cat. No.: B2910902
CAS No.: 927997-68-0
M. Wt: 273.69
InChI Key: XDTGPEZZUCQVGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the conversion of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid to the corresponding acid chloride using thionyl chloride.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolidine ring attached to a benzoyl chloride group. The InChI Key for this compound is GORYSOCELUFICM-UHFFFAOYSA-N.


Chemical Reactions Analysis

Compounds containing the thiazolidine moiety demonstrate significant reactivity and utility in organic synthesis. For instance, derivatives of 1,4‐Naphthoquinone, obtained through reactions with electrophiles like benzoyl chloride, serve as key intermediates in synthesizing various organic compounds.


Physical and Chemical Properties Analysis

This compound is a water-soluble organic compound. It is used in the laboratory for a variety of purposes, including synthesis, purification, and detection of proteins and other substances.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system.

Future Directions

Based on the structures and biodata of previous TDS analogs, three-dimensional (3D) quantitative structure–activity relationship (QSAR) studies have been performed which resulted in two reliable computational models . These models are a significant guide to trace the features that really matter, especially with respect to the design of novel compounds .

Properties

IUPAC Name

3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c11-10(14)7-2-1-3-8(6-7)12-9(13)4-5-17(12,15)16/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGPEZZUCQVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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